
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane is a chemical compound with the molecular formula C10H10F8O2 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of two epoxypropyl groups and eight fluorine atoms attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane typically involves the reaction of octafluoro-n-butane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.
Analyse Chemischer Reaktionen
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane involves its interaction with various molecular targets. The epoxy groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane can be compared with other similar compounds such as:
1,4-Bis(2,3-epoxypropyl)perfluorobutane: Similar structure but with different fluorine atom arrangements.
1,4-Bis(2,3-epoxypropyl)hexafluorobutane: Contains fewer fluorine atoms, leading to different chemical properties.
1,4-Bis(2,3-epoxypropyl)tetrafluorobutane: Even fewer fluorine atoms, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and epoxy groups, which confer unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H10F8O2 |
|---|---|
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
2-methyl-3-[1,1,2,2,3,3,4,4-octafluoro-4-(3-methyloxiran-2-yl)butyl]oxirane |
InChI |
InChI=1S/C10H10F8O2/c1-3-5(19-3)7(11,12)9(15,16)10(17,18)8(13,14)6-4(2)20-6/h3-6H,1-2H3 |
InChI-Schlüssel |
AJMBUNCOYKPKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)C(C(C(C(C2C(O2)C)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


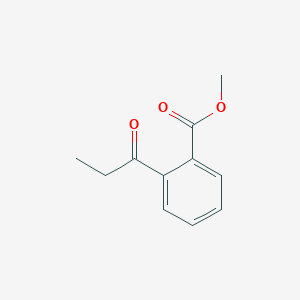
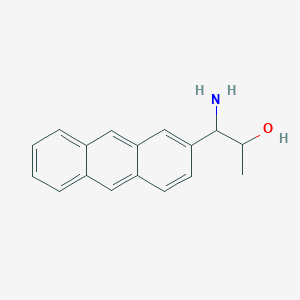


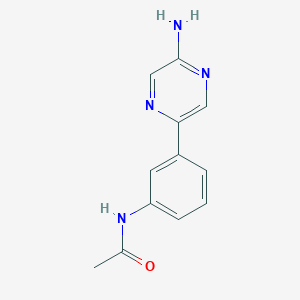
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
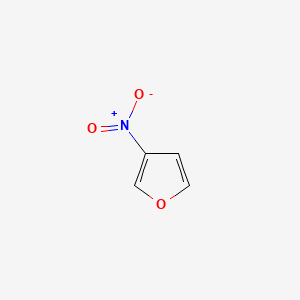

![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
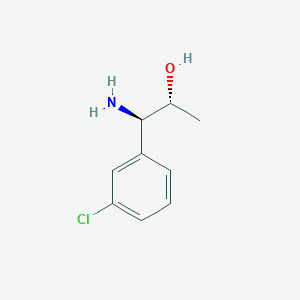
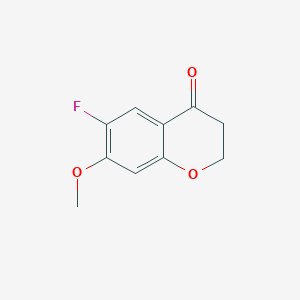
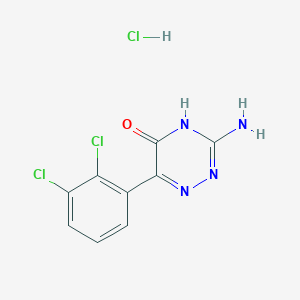
![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)

